fmoc-d-Threoninol
Description
Significance in Peptide Synthesis and Medicinal Chemistry
Fmoc-D-Threoninol is a critical reagent in the fields of peptide synthesis and medicinal chemistry. chemimpex.comchemimpex.com Its application is central to the development of modified peptides and peptide-based therapeutics. chemimpex.com The incorporation of this compound into a peptide sequence can introduce hydroxyl groups, which may significantly alter the pharmacological properties of the resulting molecule, such as enhancing its solubility and interaction with biological targets. chemimpex.com This makes it a valuable asset in the design of novel pharmaceuticals and biologically active compounds. chemimpex.comchemimpex.com
In medicinal chemistry, the compound's unique structure is instrumental in designing new drugs that target specific biological pathways, with the goal of improving therapeutic efficacy. chemimpex.comchemimpex.com Researchers in drug discovery and development utilize this compound for its efficiency in producing high-purity peptides suitable for advanced therapeutic applications. chemimpex.com Its ability to help create modified peptides with enhanced stability and bioactivity is a key factor in its importance. chemimpex.com
Role as a Versatile Amino Alcohol Building Block
At its core, this compound is a versatile amino alcohol building block. chemimpex.comchemimpex.com As a derivative of the amino acid threonine, it possesses both a protected amino group and hydroxyl functional groups, allowing for a wide range of chemical modifications. guidechem.com This dual functionality makes it a chiral building block, which is crucial for the synthesis of enantiomerically pure compounds, a common requirement in the pharmaceutical industry. guidechem.com
The compound serves as a fundamental component in solid-phase peptide synthesis (SPPS), enabling the methodical assembly of peptides with defined sequences and functionalities. chemimpex.com Beyond peptides, its structure is leveraged in bioconjugation processes, where it facilitates the linking of biomolecules to other molecules or surfaces. chemimpex.comchemimpex.com This application is particularly significant in the development of targeted drug delivery systems. chemimpex.comchemimpex.com
Overview of Fmoc-based Protecting Group Strategy in Synthetic Chemistry
The utility of this compound is intrinsically linked to the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy, a cornerstone of modern organic synthesis, especially in peptide chemistry. numberanalytics.comlgcstandards.com A protecting group is a molecular framework that is temporarily attached to a functional group to block its reactivity during a chemical reaction. organic-chemistry.org The Fmoc group specifically protects the α-amino group of amino acids. numberanalytics.comlgcstandards.com
Developed in the late 1970s, the Fmoc strategy is celebrated for its mild deprotection conditions. lgcstandards.com The Fmoc group is stable under acidic conditions but is readily removed by a base, typically a secondary amine like piperidine (B6355638). lgcstandards.commasterorganicchemistry.com This is known as a base-labile property.
This characteristic allows for an "orthogonal" protection strategy. numberanalytics.comorganic-chemistry.org In complex syntheses, different functional groups can be protected with groups that are removed under different conditions. For instance, an acid-labile group like tert-butyloxycarbonyl (Boc) can be used alongside the base-labile Fmoc group. numberanalytics.commasterorganicchemistry.com This enables chemists to selectively unmask one functional group for a reaction while others remain protected, offering precise control over the synthesis of intricate molecules. numberanalytics.comorganic-chemistry.org The Fmoc strategy is fundamental to solid-phase peptide synthesis, where amino acids are assembled step-by-step on a solid resin support. lgcstandards.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-SGTLLEGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427238 | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
252049-03-9, 252049-02-8 | |
| Record name | Carbamic acid, [(1S,2S)-2-hydroxy-1-(hydroxymethyl)propyl]-, 9H-fluoren-9-ylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=252049-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | fmoc-d-Threoninol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Derivatization Studies of Fmoc D Threoninol
Stereoselective Synthesis of Fmoc-D-Threoninol and its Derivatives
The synthesis of this compound and its derivatives is fundamentally linked to the stereochemistry of its precursor, D-threonine. The control of chirality at its two stereocenters is a critical aspect of its synthesis and subsequent reactions.
Epimerization and Chirality Control in Threonine Derivative Synthesis
The stereochemical integrity of amino acid derivatives is paramount during peptide synthesis and the creation of chiral building blocks. Epimerization, the change in configuration at one of multiple stereocenters, is a significant side reaction that can compromise the biological activity and purity of the final product. chemicalbook.com For threonine derivatives, which have two stereocenters, the risk of epimerization is a critical consideration.
The most common pathway for the loss of stereochemical configuration at the α-carbon during peptide synthesis is through the formation of an oxazol-5(4H)-one intermediate under basic or even acidic conditions. chemicalbook.com While phenylglycine and methionine are particularly susceptible, all amino acids with electron-withdrawing groups on their side chains can undergo epimerization. chemicalbook.com
In the context of D-threonine derivatives, maintaining the (2S, 3S) configuration is essential. Studies on the synthesis of related acyclic threoninol nucleic acids (aTNA) have highlighted the crucial role of the scaffold's chirality in promoting effective chemical reactions like template-directed ligation. nih.gov The defined stereochemistry of L-aTNA, for instance, induces a helical structure that facilitates efficient chemical processes, a feature absent in achiral analogues. nih.gov This underscores the importance of stringent chirality control when synthesizing derivatives from chiral pools like D-threonine to ensure the desired biological or chemical function. nih.govmdpi.com
Improved Preparation Protocols for Fmoc-D-allothreonine Derivatives
Fmoc-D-allothreonine, the (2S, 3R) diastereomer of Fmoc-D-threonine, is another important non-proteinogenic amino acid derivative used in peptide synthesis to enhance stability or bioactivity. chemimpex.com The synthesis of Fmoc-D-allothreonine derivatives has been achieved from serine, demonstrating stereoselective approaches to obtain this specific diastereomer. researchgate.net The preparation of protected D-allothreonine can also be accomplished through the controlled epimerization of the more accessible L-threonine. nih.gov Once the desired Fmoc-D-allothreonine is obtained, it can be reduced to Fmoc-D-allothreoninol using standard reducing agents, similar to the synthesis of Fmoc-L-threoninol from its corresponding acid. google.com
Synthesis of N-Methylated Fmoc-Threonine Analogs
N-methylation of amino acids is a common strategy to enhance the metabolic stability, cell permeability, and bioavailability of peptides. nih.gov Several methods have been developed for the synthesis of N-methylated Fmoc-amino acids, including Fmoc-N-Me-Thr(tBu)-OH.
One effective strategy is the Biron-Kessler method, which can be adapted for solid-phase synthesis. nih.gov This method involves the protection of the α-amino group with 2-nitrobenzenesulfonyl (o-NBS), which makes the remaining amine proton acidic and thus susceptible to methylation by reagents like dimethyl sulfate (B86663) or methyl iodide. nih.gov Another approach involves the formation of an oxazolidinone from the Fmoc-amino acid, which is then reductively cleaved to yield the N-methylated product. researchgate.netresearchgate.net This method has been shown to be efficient for synthesizing Fmoc-N-methyl serine and threonine with improved yields and shorter reaction times. researchgate.net The resulting Fmoc-N-methyl-D-threonine derivative can then be reduced to the corresponding Fmoc-N-methyl-D-threoninol.
| Precursor | Method | Key Reagents | Product | Ref |
| Fmoc-Thr(tBu)-OH | Solid-Phase Biron-Kessler | 2-CTC resin, o-NBS-Cl, Dimethyl sulfate | Fmoc-N-Me-Thr(tBu)-OH | nih.gov |
| N-Cbz/Fmoc-threonine | Oxazolidinone formation and reduction | Paraformaldehyde, Lewis acid | N-Cbz/Fmoc-N-methyl-threonine | researchgate.netresearchgate.net |
| Side-chain protected amino acid methyl esters | N-methylation via o-NBS protection | o-NBS-Cl, Dimethyl sulfate, DBU | Nα-methyl-Nα-o-NBS-amino acid | acs.org |
Synthesis of Pseudoproline Monomers Derived from this compound for Solid-Phase Peptide Synthesis (SPPS)
Pseudoproline (ΨPro) dipeptides are widely used in Fmoc-based solid-phase peptide synthesis (SPPS) to disrupt peptide aggregation and improve solubility during chain elongation. iris-biotech.deacs.org These building blocks are oxazolidine (B1195125) derivatives formed from serine or threonine residues. iris-biotech.deresearchgate.net The formation of the oxazolidine ring introduces a "kink" in the peptide backbone, similar to proline, which disrupts the formation of secondary β-sheet structures that cause aggregation. iris-biotech.de
Crucially, pseudoprolines are synthesized from amino acids, specifically by condensing an N-Fmoc protected serine or threonine with an aldehyde or ketone to form a (4R)- or (4S)-carboxy-oxazolidine. researchgate.netiris-biotech.de Therefore, the direct synthesis of a pseudoproline monomer from this compound is not chemically feasible as the starting material must contain a carboxylic acid group to form the characteristic 4-carboxyoxazolidine ring. iris-biotech.de
The relevant precursor is Fmoc-D-threonine. Recently, the focus has shifted from using pre-formed dipeptides to incorporating pseudoproline monomers like Fmoc-D-Thr[Ψ(Me,Me)Pro]-OH directly during SPPS. researchgate.netiris-biotech.de This approach offers greater flexibility, as it avoids the need for a large library of expensive, commercially available dipeptides. iris-biotech.decsic.es Modern coupling reagents such as HATU/DIPEA and DIC/HOAt have proven effective for coupling these sterically hindered monomers with high efficiency. iris-biotech.deacs.org
| Monomer | Chemical Name | Application | Key Advantage | Ref |
| Fmoc-D-Thr[Ψ(Me,Me)Pro]-OH | (4R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid | SPPS aggregation disruptor | Avoids need for pre-formed dipeptides, increasing synthetic flexibility | researchgate.netiris-biotech.de |
Incorporation of Caged O-Phosphorothioyl Threonine Derivatives
To study the dynamics of protein phosphorylation, researchers often utilize "caged" amino acids, which can be activated by light to release a modified side chain. The synthesis of 1-(2-nitrophenylethyl) caged O-phosphorothioyl derivatives of serine, threonine, and tyrosine has been reported for use in Fmoc-based SPPS. nih.govnih.gov The thiophosphate group is a hydrolysis-resistant analog of phosphate, making it a valuable tool for studying kinase and phosphatase activity. nih.gov
The synthesis involves creating building blocks like O-{(2-cyanoethoxy)[1-(2-nitrophenyl)ethoxy]phosphorothioyl}-N-[(9H-fluoren-9-yl)methoxy]carbonyl]-L-threonine. nih.gov These derivatives can be incorporated into peptides using standard coupling methods, such as activation as pentafluorophenyl (Pfp) esters or symmetric anhydrides. nih.gov Upon irradiation with UV light, the caging group is cleaved, revealing the thiophosphate moiety. nih.gov While this methodology has been detailed for Fmoc-L-threonine, the chemical principles could be applied to the hydroxyl group of this compound to create caged alcohol derivatives for other applications.
Stereoselective Glycosylation for Fmoc-Protected Glycoamino Acids
Glycosylation is a critical post-translational modification, and the synthesis of glycopeptides is essential for studying their biological roles. Stereoselective glycosylation of Fmoc-protected amino acids like serine and threonine is a key step in building these complex molecules. nih.govmdpi.com
Various methods exist to control the stereochemical outcome of the glycosidic bond formation. For instance, Koenigs-Knorr type glycosylation of an Nα-Fmoc-Thr-OPfp acceptor with a protected galactosyl donor, mediated by silver salts, can yield either α- or β-isomers with high selectivity depending on the reaction conditions. researchgate.net Other approaches utilize different glycosyl donors, such as 2-azido-2-deoxy imidates or thioglycosides, with promoters like TMSOTf to achieve high stereoselectivity. thieme-connect.denih.gov These methods, developed for the side-chain hydroxyl of Fmoc-D-threonine, are directly applicable to the glycosylation of the side-chain hydroxyl of this compound to produce glycosylated amino alcohol building blocks.
| Glycosylation Method | Donor | Acceptor | Promoter/Mediator | Outcome | Ref |
| Koenigs-Knorr | Protected β-D-Gal(1-3)-D-GalN3 synthon | Nα-Fmoc-Thr-OPfp | AgClO4 (-40°C) | α-isomer favored | researchgate.net |
| Koenigs-Knorr | Protected β-D-Gal(1-3)-D-GalN3 synthon | Nα-Fmoc-Thr-OPfp | Ag2CO3/AgClO4 (RT) | β-isomer exclusive | researchgate.net |
| Imidate Glycosylation | Peracetylated galactosyl imidate | Fmoc-Thr(4,6-benzylidene-α-d-GalN3)-OPfp | TMSOTf | Stereoselective glycosylation | thieme-connect.de |
| Thioglycoside Glycosylation | Fucosyl imidate donor | Disaccharide thioglycoside | TMSOTf | LeX thioglycoside formation | nih.gov |
Optimized Protecting Group Strategies in Fmoc Chemistry
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base-lability which allows for orthogonal protection schemes in conjunction with acid-labile side-chain protecting groups. chempep.comacs.org The efficiency and fidelity of peptide synthesis are critically dependent on the quantitative removal of the Fmoc group at each cycle and the suppression of side reactions.
Mechanistic Investigations of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-induced β-elimination (E1cB) mechanism. rsc.orgacs.org The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene (B118485) ring by a base. researchgate.netspringernature.com This generates a carbanion, which then undergoes elimination to yield dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the growing peptide chain. chempep.comacs.org
The liberated DBF is a reactive electrophile that can undergo Michael addition with the newly deprotected amine, leading to irreversible chain termination. acs.org To prevent this, a scavenger, typically the deprotecting base itself (like piperidine), is used in excess to trap the DBF, forming a stable adduct. researchgate.netspringernature.com The rate of deprotection is influenced by the polarity of the solvent, with more polar solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) facilitating faster removal compared to less polar solvents like dichloromethane (B109758) (DCM). researchgate.netspringernature.com
Impact of Base Selection on Deprotection Efficiency and Side Reactions in this compound Chemistry
The choice of base for Fmoc deprotection is a critical parameter that significantly influences the efficiency of the deprotection reaction and the prevalence of side reactions. The most commonly used bases are piperidine (B6355638), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and diethylamine. chempep.compeptide.com
Piperidine is the most widely used base for Fmoc deprotection due to its optimal balance of basicity and nucleophilicity, allowing it to efficiently deprotect the Fmoc group and scavenge the resulting dibenzofulvene. acs.orgpeptide.com Standard conditions typically involve a 20-30% solution of piperidine in DMF. researchgate.netspringernature.com However, piperidine can promote side reactions such as aspartimide formation and diketopiperazine formation. rsc.orgiris-biotech.de
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can effect rapid Fmoc deprotection, often at lower concentrations than piperidine. peptide.com Its non-nucleophilic nature prevents it from forming an adduct with dibenzofulvene, which must be scavenged by a secondary amine like piperidine added to the deprotection solution. chempep.com The use of DBU can be advantageous in minimizing diketopiperazine formation. acs.org However, its strong basicity can exacerbate aspartimide formation. peptide.com
Diethylamine is a weaker base than piperidine and results in slower deprotection rates. chempep.com While it can be used, longer reaction times are generally required. researchgate.net
The selection of the base can be tailored to the specific peptide sequence and the presence of sensitive residues. For instance, in sequences prone to diketopiperazine formation, a combination of DBU and piperazine (B1678402) has been shown to be effective. acs.org
| Base | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF | Efficient deprotection and DBF scavenging. acs.orgpeptide.com | Can promote aspartimide and diketopiperazine formation. rsc.orgiris-biotech.de |
| DBU | 1-2% in DMF (often with a scavenger) | Rapid deprotection, can reduce DKP formation. peptide.comacs.org | Strong basicity can increase aspartimide formation; requires a DBF scavenger. chempep.compeptide.com |
| Diethylamine | 10-60% in DMF | Milder conditions. | Slower deprotection rates requiring longer reaction times. chempep.comresearchgate.net |
| Piperazine | 5% in NMP/DMF | Can significantly reduce DKP formation. acs.org | May require optimization for deprotection efficiency. |
| Pyrrolidine | 20% in various solvents | Efficient deprotection, but may increase nucleophilic side reactions. acs.org | Can lead to significant pyrrolidide formation. acs.org |
Role of Lewis Acids in Fmoc Deprotection
While base-mediated deprotection is the standard, research has explored the use of Lewis acids for Fmoc removal, offering an orthogonal strategy. Aluminum trichloride (B1173362) (AlCl₃) in the presence of a scavenger like toluene (B28343) has been shown to deprotect Nα-Fmoc-amino acids. researchgate.net This method, however, requires a subsequent acidification step to deactivate the newly formed primary amine, which can introduce the risk of side reactions. researchgate.netacs.org
More recently, combinations of Brønsted and Lewis acids, such as HCl/FeCl₃ and AcOH/FeCl₃, have been investigated as alternatives to trifluoroacetic acid (TFA) for the final deprotection and cleavage from the resin in Fmoc/t-Bu SPPS. figshare.comacs.org This approach is still under development but presents a potential PFAS-free cleavage method. figshare.comacs.org Hydrogenolysis under mildly acidic conditions has also been reported as a novel Fmoc deprotection method, particularly for sensitive peptides where traditional basic conditions are problematic. acs.orgescholarship.org This technique has been shown to be compatible with acid-sensitive protecting groups like Boc. escholarship.org
Advanced Coupling Techniques in Solid-Phase Peptide Synthesis (SPPS) Utilizing this compound
Strategies for Efficient this compound Incorporation
The efficient incorporation of this compound, and other amino acids, relies on the use of appropriate coupling reagents and strategies to overcome potential steric hindrance and aggregation. Standard coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) often used with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, HOAt, to suppress racemization and accelerate the reaction. chempep.com Phosphonium salts like PyBOP and uronium/aminium salts like HBTU are also widely used for their high coupling efficiency. iris-biotech.desigmaaldrich.com
For challenging sequences, including the incorporation of bulky residues or within aggregating peptides, more potent activators or specialized techniques may be necessary. sigmaaldrich.com The use of pseudoproline dipeptides or Dmb-protected amino acids can help to disrupt secondary structure formation and improve solubility and reaction kinetics. sigmaaldrich.com The choice of resin can also play a role; for instance, trityl-based resins can reduce side reactions like diketopiperazine formation due to their steric bulk. sigmaaldrich.com
In the context of glycopeptide synthesis, where Fmoc-threonine derivatives linked to sugar moieties are used, coupling conditions must be carefully chosen to be compatible with the protecting groups on the carbohydrate. The HBTU/HOBt method has been successfully employed for the iterative coupling of such building blocks. nih.gov
Mitigation of Undesired Side Reactions in Fmoc SPPS, such as Aspartimide Formation and Diketopiperazine Formation
Several side reactions can occur during Fmoc SPPS, compromising the purity and yield of the target peptide. Two of the most common are aspartimide formation and diketopiperazine formation.
Aspartimide Formation is a major side reaction, particularly in sequences containing aspartic acid, especially Asp-Gly or Asp-Ser motifs. nih.govresearchgate.net It is catalyzed by both bases (during Fmoc deprotection) and acids (during final cleavage). iris-biotech.de The reaction involves the cyclization of the aspartate side chain to form a succinimide (B58015) ring, which can then be opened by nucleophiles like piperidine to yield a mixture of α- and β-aspartyl peptides, often with epimerization. rsc.orgiris-biotech.de
Strategies to mitigate aspartimide formation include:
Addition of acidic modifiers to the piperidine deprotection solution, such as HOBt, formic acid, or Oxyma Pure. rsc.orgnih.gov
Using sterically hindered side-chain protecting groups on the aspartic acid, such as OMpe or OEpe. rsc.orgresearchgate.net
Backbone protection with groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), which is a very effective but can present its own challenges with acylation. nih.govresearchgate.net
Employing milder deprotection conditions or alternative bases. researchgate.net
Diketopiperazine (DKP) Formation is a significant side reaction that occurs at the dipeptide stage, leading to cleavage of the peptide from the resin. chempep.comiris-biotech.de It is particularly prevalent with C-terminal proline or glycine (B1666218) residues. iris-biotech.desigmaaldrich.com The deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, forming a cyclic diketopiperazine and releasing the peptide chain. chempep.comiris-biotech.de
Strategies to mitigate DKP formation include:
Using sterically bulky resins , such as 2-chlorotrityl chloride resin, which hinders the nucleophilic attack on the ester linkage. chempep.comsigmaaldrich.com
Coupling a pre-formed Fmoc-dipeptide instead of a single amino acid at the problematic position. chempep.com
Utilizing alternative deprotection reagents that are less prone to inducing DKP formation, such as a combination of DBU and piperazine. iris-biotech.deacs.org
| Side Reaction | Common Sequences | Mitigation Strategies |
| Aspartimide Formation | Asp-Gly, Asp-Ser, Asp-Asn nih.govresearchgate.net | Add HOBt or formic acid to deprotection solution; use sterically hindered Asp protecting groups (e.g., OMpe); backbone protection (Hmb, Dmb); milder deprotection conditions. rsc.orgnih.govresearchgate.netresearchgate.net |
| Diketopiperazine (DKP) Formation | C-terminal Pro or Gly iris-biotech.desigmaaldrich.com | Use 2-chlorotrityl resin; couple pre-formed Fmoc-dipeptides; use alternative deprotection reagents like DBU/piperazine. chempep.comacs.orgsigmaaldrich.com |
Quality Control and Impurity Management in Fmoc Building Blocks
The quality of Fmoc-protected building blocks, such as this compound, is a critical determinant of the success, yield, and purity of the final peptide product in Solid-Phase Peptide Synthesis (SPPS). merck-lifescience.com.twtapi.com Even minor impurities in the starting materials can lead to the formation of significant, and often difficult to remove, peptide-related impurities. tapi.com Consequently, stringent quality control (QC) and robust impurity management strategies are indispensable for the manufacturing of these crucial reagents. altabioscience.combiopharminternational.com
A comprehensive approach to quality control involves the implementation of advanced analytical techniques to identify and quantify potential impurities. grace.com It also requires a deep understanding of the synthetic process for the Fmoc building block itself, as predictable side reactions are a primary source of impurities. merck-lifescience.com.twsigmaaldrich.com The goal is to ensure high chemical and enantiomeric purity, minimizing the presence of contaminants that could cause chain termination, deletions, or insertions in the growing peptide chain. sigmaaldrich.comiris-biotech.de
Detailed Research Findings
Research into the purity of Fmoc-amino acids has identified several common classes of impurities that can adversely affect peptide synthesis. The origins of these impurities typically trace back to the synthesis and purification of the building block itself. merck-lifescience.com.twsigmaaldrich.com
Key impurities include:
Free Amino Acids: The presence of the unprotected amino acid or amino alcohol results from an incomplete reaction during the introduction of the Fmoc group. merck-lifescience.com.twsigmaaldrich.com This can lead to multiple insertions of the intended amino acid into the peptide sequence. merck-lifescience.com.tw
Dipeptide Impurities (or analogous structures): These arise from the reaction of the newly formed Fmoc-amino acid with another molecule of the Fmoc-introducing reagent, leading to impurities that cause double insertion of the amino acid. merck-lifescience.com.twsigmaaldrich.com
β-Alanyl Impurities: When Fmoc-OSu (N-hydroxysuccinimide ester) is used to introduce the Fmoc group, its rearrangement can form β-alanine derivatives. merck-lifescience.com.twsigmaaldrich.com The incorporation of these impurities leads to the insertion of a β-alanine residue into the peptide. merck-lifescience.com.tw
Enantiomeric Impurities: The presence of the incorrect enantiomer (e.g., the L-isomer in a D-isomer product) can significantly impact the biological activity of the final peptide. sigmaaldrich.comoutsourcedpharma.com Standard reversed-phase HPLC cannot distinguish between enantiomers, necessitating the use of specialized chiral HPLC methods for accurate quantification. merck-lifescience.com.twphenomenex.com
Effective impurity management relies on a Quality by Design (QbD) approach, where the manufacturing process is thoroughly understood and controlled to prevent the formation of impurities. grace.com This includes strict control over raw materials, optimization of reaction conditions, and the development of robust purification methods like crystallization to effectively purge contaminants. grace.comajpamc.com
The following interactive tables summarize the critical quality control parameters and common impurities managed during the production of high-purity Fmoc building blocks.
Table 1: Key Quality Control Parameters for Fmoc Building Blocks
| Parameter | Typical Specification | Analytical Method | Impact if Out of Specification |
| HPLC Purity | ≥ 99.0% | Reversed-Phase HPLC (RP-HPLC) | Lower yield and purity of the target peptide. merck-lifescience.com.tw |
| Enantiomeric Purity | ≥ 99.8% | Chiral HPLC | Altered biological activity of the final peptide. sigmaaldrich.comphenomenex.com |
| Free Amino Acid/Alcohol | ≤ 0.2% | Gas Chromatography (GC), HPLC | Causes insertion of multiple copies of the amino acid. merck-lifescience.com.twsigmaaldrich.com |
| Acetic Acid Content | ≤ 0.02% | Ion Chromatography or GC | Leads to chain termination (capping) and lower peptide yield. merck-lifescience.com.twnih.gov |
| Identity | Conforms to standard | Infrared Spectroscopy (IR), NMR | Incorrect building block used in synthesis. |
| Solubility | Clearly Soluble | Visual Inspection in specified solvent (e.g., DMF) | Poor dissolution can lead to incomplete coupling reactions. sigmaaldrich.com |
Table 2: Common Impurities and Their Sources in Fmoc Building Blocks
| Impurity | Common Source | Effect on Peptide Synthesis |
| Fmoc-dipeptide | Side reaction during Fmoc protection step. sigmaaldrich.com | Double insertion of the amino acid residue. merck-lifescience.com.tw |
| Fmoc-β-alanine | Rearrangement of Fmoc-OSu reagent. merck-lifescience.com.tw | Insertion of an unwanted β-alanine residue. merck-lifescience.com.tw |
| Free Amino Acid/Alcohol | Incomplete Fmoc protection reaction. merck-lifescience.com.tw | Multiple insertions or deletions. merck-lifescience.com.tw |
| D-Isomer (in L-amino acid) | Racemization during synthesis or storage. outsourcedpharma.com | Formation of diastereomeric peptide impurities. outsourcedpharma.com |
| Dibenzylfulvene Adducts | Side reaction with the Fmoc cleavage product. nih.gov | Can lead to modified amino acids in the peptide chain. |
| Incompletely Deprotected Precursors | Residual starting material from synthesis. | Can lead to truncated or modified peptides. iris-biotech.de |
Applications and Functionalization of Fmoc D Threoninol in Advanced Chemical Systems
Fmoc-D-Threoninol in Peptide and Peptidomimetic Design
The incorporation of this compound and its derivatives into peptide and peptidomimetic structures is a key strategy for developing molecules with enhanced properties. This section explores its role in creating complex peptide sequences, improving the stability and pharmacological profiles of peptidomimetics, incorporating non-natural amino acids, synthesizing cyclic structures, and its application in glycopeptide synthesis.
This compound is instrumental in the solid-phase peptide synthesis (SPPS) of complex and modified peptides. chemimpex.comoup.com The Fmoc group provides a base-labile protecting group for the amine, allowing for sequential addition of amino acids to a growing peptide chain on a solid support. oup.com The hydroxyl group of threoninol can be exploited for further modifications, such as phosphorylation or glycosylation, which are crucial for mimicking post-translationally modified proteins. google.comsigmaaldrich.com
The synthesis of modified peptides often involves the use of specialized building blocks derived from this compound. For instance, phosphopeptides can be synthesized using Fmoc-Thr(PO(OBzl)OH)-OH, a monobenzyl-protected phosphothreonine derivative. sigmaaldrich.com This approach is compatible with Fmoc-based SPPS, although special coupling conditions, such as the use of uronium-based reagents like HATU, are often required to achieve efficient incorporation. google.comsigmaaldrich.com
The versatility of this compound extends to the creation of peptides with N-alkylated amides. This modification can enhance peptide stability and cell permeability. The synthesis can be achieved on a Sieber amide resin, where the amino group is reductively alkylated before acylation with an N-Fmoc-protected amino acid. oup.com
Table 1: Examples of Modified Peptides Synthesized Using Fmoc-Threonine Derivatives
| Modified Peptide Type | Fmoc-Threonine Derivative Used | Synthetic Strategy | Key Features |
| Phosphopeptides | Fmoc-Thr(PO(OBzl)OH)-OH | Fmoc-based SPPS with uronium coupling reagents. google.comsigmaaldrich.com | Mimics protein phosphorylation. google.com |
| N-Alkyl Amide Peptides | Fmoc-Thr-OH | Reductive amination on Sieber amide resin followed by acylation. oup.com | Enhanced stability and permeability. |
| Glycopeptides | Fmoc-Thr(Ac3AcNH-α-Gal)-OH | Fmoc-based SPPS. sigmaaldrich.com | Mimics natural glycoproteins. sigmaaldrich.com |
Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. upc.edunih.gov The incorporation of this compound and its analogs is a key strategy in the design of such molecules. nih.gov
One approach to enhance biostability is to replace labile peptide bonds with more resistant surrogates. nih.gov While this compound itself doesn't directly replace a peptide bond, its derivatives can be used to create constrained structures that are less susceptible to proteolysis. For example, cyclic peptides and peptidomimetics containing threonine can be synthesized to rigidify the peptide backbone, which can lead to increased resistance to proteases. upc.eduunibo.it
Furthermore, the incorporation of D-amino acids, such as those derived from this compound, can significantly improve the metabolic stability of peptides. nih.gov The unnatural stereochemistry hinders recognition by proteases, which are typically specific for L-amino acids.
The pharmacological profile of a peptide can also be fine-tuned by introducing modifications via the threoninol side chain. For instance, attaching polyethylene (B3416737) glycol (PEG) chains (PEGylation) can increase the hydrodynamic radius of the peptide, reducing renal clearance and prolonging its half-life in circulation.
Table 2: Strategies for Enhancing Peptidomimetic Properties with Threonine Derivatives
| Strategy | Rationale | Example Application |
| Backbone Cyclization | Reduces conformational flexibility, masks cleavage sites. upc.edu | Synthesis of cyclic RGD peptidomimetics for integrin targeting. |
| D-Amino Acid Incorporation | Increases resistance to proteolysis. nih.gov | Design of long-acting opioid peptide analogs. |
| Side-Chain Modification | Improves pharmacokinetic properties. | PEGylation of therapeutic peptides to extend plasma half-life. |
The introduction of non-natural amino acids (nnAAs) into peptide sequences expands their chemical and functional diversity, leading to novel therapeutic and research applications. researchgate.netfrontiersin.org this compound can serve as a chiral scaffold for the synthesis of various nnAAs.
One strategy involves the chemical modification of the hydroxyl group of this compound to introduce new functionalities. For example, the hydroxyl group can be converted to an azide, which can then be used in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide range of moieties.
Another approach is to use this compound as a starting material for the multi-step synthesis of more complex nnAAs. Its defined stereochemistry is a valuable asset in creating chiral nnAAs with specific three-dimensional arrangements, which is often crucial for biological activity.
The incorporation of these custom-synthesized, Fmoc-protected nnAAs into peptides follows standard Fmoc-SPPS protocols. frontiersin.org This allows for the site-specific insertion of the nnAA at any desired position in the peptide chain.
Table 3: Approaches for Synthesizing and Incorporating Non-Natural Amino Acids
| Approach | Description | Key Advantage |
| Side-Chain Functionalization | Chemical modification of the threoninol hydroxyl group to introduce reactive handles (e.g., azides, alkynes). | Allows for post-synthetic modification of the peptide via bioorthogonal chemistry. |
| Chiral Scaffold Synthesis | Use of this compound as a chiral starting material for the synthesis of complex non-natural amino acids. | Provides access to a wide range of stereochemically defined building blocks. |
| Direct Incorporation | Use of pre-synthesized Fmoc-protected non-natural amino acids in standard Fmoc-SPPS. frontiersin.org | Enables precise, site-specific placement of the non-natural residue in the peptide sequence. |
Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts due to their reduced conformational flexibility. nih.gov this compound and its derivatives are valuable tools in the synthesis of these constrained structures.
One common strategy for cyclization involves forming an amide bond between the N-terminus and the C-terminus of a linear peptide precursor (head-to-tail cyclization). nih.gov The presence of a D-amino acid, such as D-threonine, can induce a turn-like conformation in the linear precursor, which facilitates the cyclization process. thieme-connect.de
Threonine can also be used to create constrained peptidomimetics through the formation of oxazolidinone rings. unibo.itrsc.org For instance, treatment of a sulfonyl peptide containing a threonine residue with bis(succinimidyl) carbonate can lead to the formation of a 2-oxo-1,3-oxazolidine-4-carboxylate (Oxd) moiety. unibo.it This modification introduces a rigid, five-membered ring into the peptide backbone, effectively constraining its conformation.
The synthesis of cyclic tetrapeptides can be achieved using a "CyClick" strategy, which involves the on-resin cyclization of a linear precursor containing a C-terminal aldehyde and a threonine residue. emorychem.science
Table 4: Methods for Synthesizing Cyclic and Constrained Peptides
| Method | Description | Resulting Structure |
| Head-to-Tail Cyclization | Formation of a peptide bond between the N- and C-termini of a linear peptide. nih.gov | Monocyclic peptide. |
| Oxazolidinone Formation | Intramolecular cyclization of a threonine-containing peptide to form a 2-oxo-1,3-oxazolidine ring. unibo.it | Threonine-constrained peptidomimetic. |
| "CyClick" Strategy | On-resin cyclization of a peptide with a C-terminal aldehyde and a threonine residue. emorychem.science | Cyclic tetrapeptide. |
Glycopeptides, peptides containing covalently attached carbohydrate moieties, are essential for many biological processes and are of great interest as biological probes and therapeutic agents. wikipedia.orgcreative-biolabs.com this compound is a key component in the synthesis of O-linked glycopeptides, where the glycan is attached to the hydroxyl group of the threonine residue. nih.govformulationbio.com
The synthesis of glycopeptides is typically achieved using a building block approach, where a pre-glycosylated Fmoc-threonine derivative is incorporated into the peptide chain via Fmoc-SPPS. nih.govformulationbio.com A variety of Fmoc-Thr(glycan)-OH building blocks are commercially available or can be synthesized, allowing for the incorporation of diverse carbohydrate structures. sigmaaldrich.comresearchgate.net
For example, the synthesis of a portion of the P-Selectin Glycoprotein Ligand-1 (PSGL-1), a key molecule in the inflammatory response, has been accomplished using an Fmoc-threonine building block bearing a complex core-2 O-glycan. nih.gov Similarly, Fmoc-threonine linked to the LewisX pentasaccharide has been synthesized for the preparation of O-linked LewisX glycopeptides, which are involved in immune responses. nih.gov
These synthetic glycopeptides serve as valuable tools for studying carbohydrate-protein interactions and can be developed into therapeutics, such as vaccines or drugs that modulate cell-cell recognition processes.
Table 5: Examples of Glycopeptide Synthesis Using Fmoc-Threonine Building Blocks
| Glycopeptide Target | Fmoc-Threonine Building Block | Application |
| PSGL-1 fragment | Fmoc-Thr(core-2 O-glycan)-OH. nih.gov | Study of inflammation and selectin binding. nih.gov |
| LewisX-containing peptides | Fmoc-Thr(LewisX pentasaccharide)-OH. nih.gov | Investigation of immune responses and cell adhesion. nih.gov |
| Interleukin-2 variants | Fmoc-Thr(glycan)-OH. researchgate.net | Probing the effects of glycosylation on cytokine function. researchgate.net |
Bioconjugation Strategies Utilizing this compound
Bioconjugation is the process of covalently linking a biomolecule, such as a peptide, to another molecule, which can be a fluorescent dye, a drug, or a polymer. This compound can be incorporated into peptides to provide a specific site for bioconjugation.
The hydroxyl group of the threoninol side chain, while a relatively poor nucleophile at physiological pH, can be targeted for modification under specific chemical conditions. rsc.org For example, it can be acylated or etherified to attach a desired payload.
A more versatile strategy is to first convert the hydroxyl group into a more reactive functionality. For instance, it can be oxidized to an aldehyde or ketone, which can then be selectively reacted with hydrazide- or aminooxy-functionalized molecules to form stable hydrazone or oxime linkages.
Alternatively, the hydroxyl group can be converted to an azide, enabling the use of highly efficient and bioorthogonal "click" chemistry reactions. This allows for the conjugation of the peptide to a wide array of molecules with minimal side reactions.
These bioconjugation strategies are crucial for the development of advanced diagnostics, targeted drug delivery systems, and novel biomaterials.
Attachment of Biomolecules for Targeted Drug Delivery Systems
This compound serves as a crucial linker and structural scaffold in bioconjugation processes, which are essential for creating targeted drug delivery systems. chemimpex.com Bioconjugation facilitates the attachment of biomolecules, such as peptides or targeting ligands, to nanoparticles or drug payloads, guiding them to specific sites within the body. chemimpex.comchemimpex.com The use of this compound and its derivatives in solid-phase peptide synthesis (SPPS) allows for the precise construction of complex peptides that can act as targeting moieties.
A notable application involves the use of a threoninol-functionalized resin for the synthesis of peptide ligands. In one study, specific peptides were synthesized using Fmoc solid-phase synthesis on a threoninol-functionalized trityl resin. frontiersin.org This method allowed for the peptides to be cleaved from the resin while their side chains remained protected, ensuring controlled and specific attachment to a delivery vehicle. frontiersin.org These synthesized peptide ligands were then covalently attached to the surface of mesoporous silica (B1680970) nanoparticles (MSNs), a common drug delivery vehicle. frontiersin.org This functionalization aims to improve the targetability of the nanoparticle-drug conjugate to specific cells or tissues, such as those overexpressing certain receptors.
Furthermore, D-threoninol scaffolds have been instrumental in developing conjugates for delivering therapeutic ribozymes. Researchers have attached targeting molecules like N-acetyl-D-galactosamine (for liver hepatocytes) and folic acid (for tumors) to D-threoninol-based structures. researchgate.net These constructs are then converted into phosphoramidite (B1245037) reagents, enabling their incorporation into oligonucleotides during automated solid-phase synthesis, thereby creating a targeted nucleic acid-based drug. researchgate.net
Development of Biosensors and Diagnostic Tools
The functional groups on this compound and its analogs, particularly Fmoc-D-threonine, are valuable in the fabrication of biosensors and diagnostic tools. chemimpex.comchemimpex.com Bioconjugation techniques employing these molecules are used to attach specific biomolecules to surfaces, a fundamental step in biosensor assembly. chemimpex.comchemimpex.com
The development of advanced biosensors often relies on creating a selective chemical interface between a biological recognition element and a transducer. D-threoninol scaffolds have been used to synthesize phosphoramidite reagents that allow for the incorporation of specific functionalities into oligonucleotide probes, which are key components of certain biosensors. researchgate.net In the broader context of peptide-based biosensors, threonine residues play a significant role. Kinases, a class of enzymes often relevant in diagnostics, catalyze the phosphorylation of hydroxyl groups on serine, tyrosine, and threonine residues. mdpi.com This phosphorylation event can be converted into a detectable electrochemical signal, forming the basis of biosensors designed to measure kinase activity. mdpi.com The ability to precisely place threonine residues within a synthetic peptide sequence using Fmoc-protected precursors is therefore critical for designing substrates for these types of enzyme-based diagnostic tools. mdpi.com
Supramolecular Chemistry and Materials Science Applications of this compound Variants
The applications of Fmoc-protected amino alcohols and acids extend into supramolecular chemistry and materials science, where their ability to self-assemble into ordered nanostructures is exploited. Fmoc-threonine variants and Fmoc-threoninol analogs are key players in this field, forming the basis for hydrogels, biomimetic materials, and complex micro/nanoarchitectures.
Self-Assembly Mechanisms of Fmoc-Threonine Variants
The self-assembly of Fmoc-threonine variants is primarily driven by a combination of non-covalent interactions. The large, aromatic Fmoc group facilitates π-π stacking, while hydrogen bonds can form between the amino acid functionalities. In a study of Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tbu)-OH), researchers observed that the molecule self-assembles into distinct morphologies depending on concentration and temperature. chemrxiv.org At lower concentrations, the variant tends to form spheres, which transition into dumb-bell and eventually rod-like structures as the concentration increases. chemrxiv.org This demonstrates a controlled, hierarchical self-assembly process where the final supramolecular architecture can be tuned by adjusting environmental conditions. chemrxiv.org This behavior is characteristic of Fmoc-amino acid derivatives, which are well-known for their ability to form ordered supramolecular structures.
Fabrication of Hydrogels and Biomimetic Materials from Fmoc-Threoninol Analogs
The self-assembly properties of Fmoc-amino acid analogs are widely used to create hydrogels, which are water-swollen, three-dimensional polymer networks. These materials are highly biomimetic, mimicking the extracellular matrix that surrounds cells in tissues. For instance, researchers have developed self-assembled peptide hydrogels from Fmoc-diphenylalanine (Fmoc-FF), an analog system, to serve as a 3D cell culture model. nih.gov In this system, living cells and enzymes were embedded within the hydrogel as it formed from its constituent monomers. nih.gov This approach allows for the creation of tissue-like environments for cell studies and demonstrates the potential of using Fmoc-derivatized building blocks, including threoninol analogs, to fabricate advanced biomaterials for biomedical applications.
Design of Micro/Nanoarchitectures for Multifarious Applications
The controlled self-assembly of Fmoc-threoninol analogs and variants provides a powerful bottom-up approach for designing sophisticated micro- and nanoarchitectures. As observed with Fmoc-Thr(tbu)-OH, it is possible to create a range of morphologies, including spheres and rods, simply by altering the concentration. chemrxiv.org A related variant, Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tbu)-OH), exhibits different self-assembly behavior, forming flower-like structures that transition to rods at higher concentrations. chemrxiv.org
Beyond single-component systems, Fmoc-peptide variants can co-assemble with other molecules to form functional nanoarchitectures. For example, Fmoc-Arginine-Glycine-Aspartate (Fmoc-RGD) can assemble with hemin (B1673052) to create bioactive nanoparticles that exhibit peroxidase-like activity, which can be used for colorimetric sensing. nih.gov This highlights the versatility of using Fmoc-peptide building blocks to construct complex, functional nanomaterials for applications ranging from catalysis to biosensing.
Role in Biopolymers and Biodegradable Materials Development
This compound is a fundamental building block in the solid-phase synthesis of peptides, which are a class of biopolymers. chemimpex.com Its use allows for the creation of modified peptides with enhanced stability and bioactivity. chemimpex.com The ability to incorporate building blocks like this compound with specific functionalities is crucial for the development of advanced biopolymers and biodegradable materials. The introduction of hydroxyl groups via the threoninol moiety can influence the material's properties, such as solubility and its interaction with biological systems. chemimpex.com As research progresses, the precise control offered by Fmoc-chemistry will continue to be vital in engineering biodegradable materials with tailored properties for medical and environmental applications. chemimpex.com
Compound Information Table
The following table lists the chemical compounds mentioned in this article.
| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| (9H-fluoren-9-yl)methyl ((2S,3S)-1,3-dihydroxybutan-2-yl)carbamate | This compound | C₁₉H₂₁NO₄ | 327.38 | 252049-02-8 |
| (9H-fluoren-9-yl)methyl ((2S,3R)-1,3-dihydroxybutan-2-yl)carbamate | Fmoc-D-allo-threoninol | C₁₉H₂₁NO₄ | 327.38 | 143143-54-8 |
| Nα-Fmoc-O-tert-butyl-D-threonine | Fmoc-D-Thr(tBu)-OH | C₂₃H₂₇NO₅ | 397.46 | 138797-71-4 |
| N-Fmoc-D-threonine | Fmoc-D-Thr-OH | C₁₉H₁₉NO₅ | 341.40 | 118609-38-4 |
| N-Fmoc-O-methyl-D-threonine | Fmoc-D-Thr(Me)-OH | C₂₀H₂₁NO₅ | 355.39 | 197632-77-0 |
| N-Fmoc-L-threoninol | Fmoc-L-Threoninol | C₁₉H₂₁NO₄ | 327.37 | 176380-53-3 |
Research Findings: Self-Assembled Morphologies
Mechanistic Insights and Theoretical Studies of Fmoc D Threoninol
Elucidation of Reaction Mechanisms in Fmoc-D-Threoninol Chemistry
The utility of this compound in complex synthetic strategies hinges on a thorough understanding of its reaction mechanisms. This includes the stereochemical control during its synthesis and the detailed pathways involved in its deprotection and subsequent coupling reactions.
Stereochemical Pathways and Stereodivergence in this compound Synthesis
The synthesis of this compound requires careful control over stereochemistry to ensure the desired enantiomer is obtained, as the D-configuration is often crucial for specific biological activities or structural properties. Research into the synthesis of threonine derivatives has explored various routes to achieve stereochemical control and stereodivergence. For instance, methods involving the epimerization of L-threonine followed by selective protection of the amino and hydroxyl groups have been developed to yield D-allothreonine derivatives researchgate.net. These synthetic strategies often employ chiral auxiliaries or catalysts to direct the stereochemical outcome, ensuring high enantiomeric excess (ee) and diastereomeric excess (de) in the final product researchgate.netresearchgate.netnih.govchemrxiv.org. The development of stereodivergent syntheses allows for the preparation of multiple stereoisomers from a common precursor, offering flexibility in exploring structure-activity relationships.
Detailed Mechanistic Studies of Fmoc Deprotection and Coupling in this compound Incorporations
The Fmoc group is renowned for its base-lability, a characteristic that underpins its widespread use in solid-phase peptide synthesis (SPPS). The mechanism of Fmoc deprotection typically involves a β-elimination reaction triggered by a secondary amine base, such as piperidine (B6355638) or 4-methylpiperidine, in a polar aprotic solvent like DMF embrapa.brtotal-synthesis.comscholaris.cauci.eduiris-biotech.dersc.org. The base abstracts the acidic proton from the Fmoc group, initiating a cascade that liberates dibenzofulvene and carbon dioxide, thereby revealing the free amine for subsequent coupling embrapa.brtotal-synthesis.com. This process is generally efficient and proceeds with minimal racemization of the α-carbon, a critical factor for maintaining peptide integrity nih.gov.
Coupling reactions involving this compound typically utilize activating agents such as carbodiimides (e.g., DIC, DCC) in conjunction with additives like HOBt or Oxyma Pure, or phosphonium/aminium-based reagents like HBTU, HATU, or TBTU embrapa.briris-biotech.dersc.orgsigmaaldrich.comgoogle.comlu.se. These reagents activate the carboxyl group of this compound, rendering it susceptible to nucleophilic attack by the free amine of the growing peptide chain, forming a stable amide (peptide) bond embrapa.briris-biotech.desigmaaldrich.com. The efficiency and stereoretention of these coupling steps are paramount, and research has focused on optimizing conditions to prevent aggregation and side reactions, particularly with challenging amino acids or sequences sigmaaldrich.comlu.se.
Understanding Self-Assembly Phenomena Involving this compound Variants
While this compound itself may not be as extensively studied for self-assembly as some of its peptide derivatives, the principles governing the self-assembly of Fmoc-protected amino acids and peptides are well-established and applicable. These phenomena are driven by a complex interplay of non-covalent interactions, which can be modulated by environmental factors.
Influence of Intermolecular Interactions (e.g., Pi-Pi Stacking, Hydrogen Bonding) on Self-Assembly
The self-assembly of Fmoc-containing molecules is primarily dictated by a combination of intermolecular forces. The bulky, aromatic Fmoc group is a key driver, facilitating π–π stacking interactions between adjacent molecules acs.orgacs.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov. These aromatic interactions contribute significantly to the stability and ordered arrangement of self-assembled structures. Complementing these are hydrogen bonding interactions, which occur between the peptide backbone's amide groups and any available functional groups on the side chains acs.orgacs.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov. Hydrophobic interactions, driven by the non-polar regions of the molecules, also play a role, particularly in aqueous environments acs.orgresearchgate.netnih.gov. Electrostatic interactions can also influence assembly, especially if charged amino acid residues are present in derivatives acs.orgnih.gov. The synergistic effect of these forces dictates the formation of various supramolecular architectures, such as nanofibers, nanotubes, and hydrogels acs.orgacs.orgresearchgate.netnih.govnih.govmdpi.comnih.gov.
Concentration and Temperature Dependent Morphological Transitions in Self-Assembled Structures
The morphology of self-assembled structures derived from Fmoc-amino acids and peptides is highly sensitive to external conditions, particularly concentration and temperature nih.govresearchgate.netchemrxiv.orgchemrxiv.org. Studies on Fmoc-Thr(tbu)-OH, a close analogue, have demonstrated clear morphological transitions. At lower concentrations, spherical assemblies are often observed, which can evolve into dumbbell or rod-like structures at higher concentrations researchgate.netchemrxiv.orgchemrxiv.org. Upon increasing the temperature, these structures can undergo further transformations, such as spheres changing to rods or dumbbell shapes elongating researchgate.netchemrxiv.orgchemrxiv.org. These temperature- and concentration-dependent changes highlight the dynamic nature of self-assembly and offer pathways for controlling the resulting nanostructures for specific applications nih.govresearchgate.netchemrxiv.orgchemrxiv.org.
Computational and Structural Biology Approaches Relevant to this compound
Computational and structural biology techniques provide invaluable insights into the molecular behavior of this compound and its derivatives. Molecular dynamics (MD) simulations, for example, can elucidate the mechanisms of self-assembly by tracking the interactions between molecules over time, revealing preferred conformations and aggregation pathways acs.org. Density Functional Theory (DFT) calculations can be employed to study the electronic properties, binding energies, and transition states involved in deprotection or coupling reactions, offering a deeper understanding of reaction kinetics and thermodynamics researchgate.net.
Structural biology approaches, such as X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy, can provide high-resolution structural data of self-assembled aggregates or molecular complexes. NMR studies, in particular, can confirm the role of specific interactions like π–π stacking by observing changes in chemical shifts with varying concentrations or solvents chemrxiv.org. These computational and experimental structural analyses are crucial for rational design and optimization of synthetic strategies and material properties related to this compound and its derivatives.
Analytical Methodologies for Research on Fmoc D Threoninol Containing Constructs
Spectroscopic and Chromatographic Characterization Techniques in Research
Spectroscopic and chromatographic methods are the cornerstones of chemical analysis in this field, providing detailed information at the molecular level.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Fmoc-protected amino acids and peptides. It is routinely employed to assess the purity of commercial products like Fmoc-D-Threoninol and to monitor the efficiency of various stages in solid-phase peptide synthesis (SPPS).
Purity Assessment: Commercial suppliers of Fmoc-amino acids, including derivatives of threonine, typically provide purity specifications determined by HPLC. For instance, purities of ≥98% or >99.0% are commonly reported. jk-sci.comcphi-online.com Chiral HPLC methods using specialized columns can also be employed to determine the enantiomeric purity of these compounds, separating D- and L-enantiomers. cat-online.comnih.gov The presence of the Fmoc group, a strong chromophore, facilitates detection using UV detectors. cat-online.com
Reaction Monitoring: In the context of Fmoc-based SPPS, HPLC is crucial for monitoring two key steps: the removal of the Fmoc protecting group and the coupling of the next amino acid.
Fmoc Deprotection: The cleavage of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.educhempep.com The progress of this reaction can be monitored by cleaving a small sample from the resin support and analyzing it via HPLC. chempep.com The chromatogram will show the disappearance of the Fmoc-protected peptide peak and the appearance of a new peak corresponding to the peptide with a free N-terminal amine. chempep.com The kinetics of Fmoc removal can be studied by varying reagent concentrations and reaction times, with HPLC used to quantify the starting material and the resulting products. researchgate.net For example, the cleavage of Fmoc-Val-OH with different concentrations of piperidine shows a time-dependent decrease in the starting material peak and a corresponding increase in the dibenzofulvene-piperidine adduct peak. researchgate.net
Coupling Efficiency: After Fmoc removal, the next Fmoc-protected amino acid is coupled to the growing peptide chain. HPLC can be used to check the completion of this coupling reaction, ensuring that all the free amines have reacted. uci.edu
The data below illustrates typical information obtained from HPLC analysis in peptide synthesis.
| Analysis Type | Analyte | Technique | Observation | Significance |
| Purity Check | This compound | Reverse-Phase HPLC | Single major peak | Confirms high purity (e.g., >99%) of the starting material. cphi-online.com |
| Reaction Monitoring | Fmoc-Peptide-Resin | Reverse-Phase HPLC (after cleavage) | Disappearance of Fmoc-peptide peak | Indicates successful and complete removal of the Fmoc protecting group. chempep.com |
| Enantiomeric Purity | Fmoc-Threonine | Chiral HPLC | Separation of D- and L-enantiomer peaks | Determines the stereochemical purity of the amino acid derivative. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the detailed molecular structure of organic compounds and to study interactions between molecules in solution.
Structural Elucidation: NMR provides definitive evidence for the chemical structure of molecules like this compound and the peptides derived from it. hyphadiscovery.com
1D NMR (¹H and ¹³C): One-dimensional NMR spectra provide fundamental structural information. ¹H NMR gives data on the number and types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton. core.ac.ukukm.my The chemical shifts (δ) and coupling constants (J) are key parameters used to assign the structure. core.ac.uk
2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms within the molecule. hyphadiscovery.comukm.my For example, HMBC experiments can show correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular framework. hyphadiscovery.comcore.ac.uk These advanced techniques are essential for confirming the precise structure of novel or complex Fmoc-containing constructs. mestrelab.com
Intermolecular Interaction Studies: NMR is particularly valuable for studying the non-covalent interactions that drive the formation of supramolecular assemblies. When molecules like this compound derivatives aggregate, changes in the NMR spectrum can be observed.
Chemical Shift Perturbation (CSP): When molecules interact, the chemical environment of the nuclei changes, leading to shifts in their corresponding NMR signals. mdpi.comnih.gov By monitoring these chemical shift changes during a titration experiment (e.g., changing concentration or temperature), one can map the sites of interaction and study the dynamics of the association. nih.govresearchgate.net
Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion rates of molecules in solution. researchgate.net In a self-assembling system, the formation of larger aggregates from smaller molecules will be reflected in a decrease in the diffusion coefficient, which can be measured by DOSY. researchgate.net This allows researchers to study the size and stability of supramolecular structures.
The following table summarizes the application of different NMR experiments.
| NMR Experiment | Information Obtained | Application for this compound Constructs |
| ¹H NMR | Number, type, and connectivity of protons | Confirms presence of Fmoc group and threoninol backbone protons. |
| ¹³C NMR | Carbon skeleton of the molecule | Verifies the number and type of carbon atoms. core.ac.uk |
| COSY | Correlation between coupled protons (¹H-¹H) | Establishes proton-proton connectivity through bonds. ukm.my |
| HSQC / HMQC | Correlation between protons and directly attached carbons (¹H-¹³C) | Links specific protons to their corresponding carbons. core.ac.ukukm.my |
| HMBC | Long-range correlation between protons and carbons (2-3 bonds) | Provides key data for assembling the overall molecular structure. hyphadiscovery.com |
| DOSY | Diffusion coefficients of molecules | Studies the formation and size of supramolecular aggregates in solution. researchgate.net |
Mass spectrometry (MS) is a fundamental analytical technique for peptide and protein analysis. It measures the mass-to-charge ratio (m/z) of ions, allowing for precise molecular weight determination and sequence verification of peptides synthesized using this compound. jchemrev.combiopharmaspec.com
Molecular Weight Determination: The most basic application of MS is to confirm the molecular weight of the final peptide product. nih.gov A high-resolution mass spectrometer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, can measure the mass with high accuracy, often to within a few parts-per-million (ppm). nih.govthermofisher.com This allows for the confident confirmation of the peptide's elemental composition.
Peptide Sequence Verification: Tandem mass spectrometry (MS/MS) is used to verify the amino acid sequence. nih.gov In an MS/MS experiment, a specific peptide ion (the precursor ion) is selected, fragmented, and the masses of the resulting fragment ions are measured. wikipedia.org
Fragmentation: Peptides typically fragment along the amide backbone, producing characteristic series of ions (e.g., b-ions and y-ions). The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. wikipedia.org
De Novo Sequencing: By analyzing the fragmentation pattern, the amino acid sequence can be deduced directly from the spectrum without relying on a database. nih.govwikipedia.orgcreative-proteomics.com This is particularly useful for verifying the sequence of novel or synthetic peptides. High-resolution MS/MS data greatly improves the accuracy of de novo sequencing. iu.edu
Database Searching: Alternatively, the experimental fragmentation spectrum can be compared against theoretical spectra generated from a sequence database to find the best match. wikipedia.org
MS is also highly sensitive for detecting and identifying post-translational modifications or unintended modifications that may occur during synthesis, such as deamidation or oxidation. biopharmaspec.comthermofisher.com
| MS Technique | Purpose | Information Provided |
| Full Scan MS (MS1) | Molecular Weight Confirmation | Provides the accurate mass-to-charge (m/z) ratio of the intact peptide. nih.gov |
| Tandem MS (MS/MS) | Sequence Verification | Generates fragment ions that reveal the amino acid sequence. biopharmaspec.com |
| High-Resolution MS | High-Accuracy Mass Measurement | Enables confident determination of elemental composition and detection of small mass shifts from modifications. thermofisher.com |
Microscopic Techniques for Supramolecular Assembly Characterization
While spectroscopic methods probe molecular structure, microscopic techniques are essential for visualizing the morphology and higher-order structure of the nanoscale and microscale assemblies formed by Fmoc-amino acid derivatives. The self-assembly process, driven by non-covalent interactions like π-stacking of the Fmoc groups and hydrogen bonding, can lead to the formation of various structures such as fibers, spheres, rods, and hydrogels. nih.govchemrxiv.org
Optical Microscopy: Optical microscopy is an accessible method for initial characterization of self-assembled structures. It can be used to observe the formation of different morphologies under varying conditions, such as concentration and temperature. chemrxiv.orgchemrxiv.org For example, studies on Fmoc-Thr(tbu)-OH, a related compound, showed that it self-assembles into spheres at lower concentrations, which transition into dumbbell-like shapes at higher concentrations. chemrxiv.orgresearchgate.net Heating these solutions can induce further morphological changes, such as a transition from spheres to rods. chemrxiv.orgresearchgate.net
Transmission Electron Microscopy (TEM): TEM provides much higher resolution images than optical microscopy, allowing for the direct visualization of nanoscale structures. It is widely used to characterize the fine details of self-assembled nanofibers and other nano-architectures. nih.gov TEM analysis of gels formed by Fmoc-dipeptides has revealed the presence of long, entangled fibrillar networks that are responsible for the gelation of the solvent. nih.gov
The choice of microscopic technique depends on the size and nature of the supramolecular structures being investigated.
| Microscopic Technique | Resolution | Application in this compound Research | Typical Observations |
| Optical Microscopy | Micrometer (µm) | Initial screening of self-assembly under different conditions (concentration, temperature). chemrxiv.org | Spheres, rods, dumbbell shapes, flower-like structures. chemrxiv.orgresearchgate.net |
| Transmission Electron Microscopy (TEM) | Nanometer (nm) | High-resolution imaging of the fine structure of self-assembled nanomaterials. nih.gov | Interwoven nanofibers, fibrillar networks, nanotubes. nih.gov |
Future Research Directions and Emerging Applications of Fmoc D Threoninol
Development of Novel Therapeutic Agents Leveraging Fmoc-D-Threoninol-Derived Peptides and Peptidomimetics
The incorporation of this compound into peptide sequences or its use in the synthesis of peptidomimetics offers a pathway to design novel therapeutic agents with enhanced stability, bioavailability, and targeted activity. By replacing a carboxyl group with a hydroxymethyl group, this compound introduces conformational constraints and altered physicochemical properties that can significantly impact biological interactions. Research is actively exploring its utility in creating peptide-based drugs that target specific disease pathways, potentially leading to new treatments for conditions ranging from metabolic disorders to cancer. For instance, studies are investigating how this compound can be integrated into peptide scaffolds to improve their resistance to enzymatic degradation, a common limitation for therapeutic peptides. Furthermore, its use in peptidomimetic design aims to mimic the biological activity of natural peptides while overcoming their pharmacokinetic challenges, thereby expanding the scope of drug development.
Engineering of Bioactive Materials and Nanosystems based on this compound Self-Assembly
The inherent chemical properties of this compound suggest its potential in the engineering of novel bioactive materials and nanosystems through self-assembly. While direct research on this compound self-assembly into advanced materials is still an emerging field, the principles of peptide and amino alcohol self-assembly are well-established. These molecules can form ordered supramolecular structures like nanofibers, hydrogels, and vesicles, which are foundational for biomaterials. Future research may explore how this compound's unique structure can direct the formation of such nanostructures, endowing them with specific biological activities or functionalities. Potential applications include scaffolds for tissue engineering, matrices for controlled drug release, or components of biosensors, leveraging the self-assembling nature to create functional biomaterials.
Exploration of Complex Peptidomimetics and Macrocycles Incorporating this compound
The structural versatility of this compound makes it an attractive component for the synthesis of complex peptidomimetics and macrocyclic peptides. These intricate molecular architectures often exhibit enhanced biological activity, improved stability, and novel binding properties compared to linear peptides. Research is exploring the incorporation of this compound into cyclic peptide frameworks or as key elements in non-peptide scaffolds that mimic peptide structures. For instance, the reduced carboxylate of threonine can be used to create lactam bridges or other cyclic constraints, influencing the conformation and receptor binding affinity. The development of potent peptide-mimetic antagonists, such as those targeting protease-activated receptors (PARs), exemplifies the broader potential of such modified amino acid derivatives in drug discovery biocrick.com.
Addressing Remaining Challenges and Optimizations in Fmoc Solid-Phase Synthesis for this compound Integration
While this compound is a valuable building block in Fmoc-based Solid-Phase Peptide Synthesis (Fmoc-SPPS), challenges can arise during its incorporation and subsequent peptide chain elongation. Optimizing coupling efficiency, managing potential side reactions, and ensuring efficient deprotection of the Fmoc group without affecting other sensitive functionalities are critical for successful synthesis. Future research directions include developing more robust coupling reagents and protocols specifically tailored for amino alcohols like this compound, particularly when used in complex sequences or with sensitive side chains. Strategies to improve solubility and prevent aggregation during synthesis are also areas of active investigation. Furthermore, exploring alternative protecting group strategies or post-synthetic modifications of peptides containing this compound could overcome some of these synthetic hurdles, paving the way for broader application.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Fmoc-D-Threoninol with high enantiomeric purity?
- Methodological Answer : Synthesis typically involves protecting the hydroxyl group of D-threoninol with a trityl (Trt) or tert-butyl (tBu) group, followed by Fmoc protection of the amine. Purification via reverse-phase HPLC or flash chromatography is critical to achieve >97% purity. Enantiomeric purity can be verified using chiral HPLC or polarimetry, with specific rotations (e.g., [α]²⁴D = -7.0° to -5.0° in DMF for related Fmoc derivatives) serving as benchmarks .
Q. How should researchers prepare stable stock solutions of this compound for in vitro studies?
- Methodological Answer : Dissolve this compound in DMSO at 100 mg/mL (170.73 mM) with brief sonication (5–10 min at 37°C). Aliquot and store at -80°C for long-term stability (6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. For aqueous experiments, dilute the DMSO stock into buffer, ensuring final DMSO concentration ≤1% to minimize solvent effects .
Q. What analytical techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Use ¹H/¹³C NMR to confirm structural integrity, focusing on key signals (e.g., δ 1.22 ppm for methyl groups in D-threoninol derivatives). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed [M+H]⁺ = 418.1696 vs. calculated 418.2018). HPLC with UV detection (λ = 254–280 nm) ensures purity (>98%), while polarimetry confirms optical activity .
Advanced Research Questions
Q. How does the hydroxyl group in this compound influence its self-assembly behavior in hydrogel formation?
- Methodological Answer : The hydroxyl group enhances hydrophilicity, reducing the overall log P value compared to more hydrophobic Fmoc-dipeptides (e.g., FmocFG). This impacts gelation kinetics and mechanical properties. To study this, use glucono-δ-lactone (GdL) for pH-triggered assembly. Monitor gel stiffness via rheology (e.g., storage modulus G’) and correlate with log P values. For this compound, expect intermediate hydrophobicity (log P ~2.8–5.5), leading to self-supporting gels at pH 4 .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) when characterizing this compound derivatives?
- Methodological Answer : Discrepancies may arise from solvent polarity, temperature, or residual impurities. Re-run NMR in standardized conditions (e.g., CDCl₃ at 300 MHz) and compare with literature (e.g., δ 4.35–4.45 ppm for Fmoc-CH₂ protons). For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign signals. Cross-validate with HRMS and elemental analysis. If contradictions persist, reassess synthetic steps (e.g., incomplete deprotection) .
Q. How can researchers design experiments to study this compound’s role in fabricating enzyme-responsive nanomaterials?
- Methodological Answer : Incorporate this compound into peptide sequences with protease-cleavable linkers (e.g., matrix metalloproteinase-sensitive motifs). Use TEM or AFM to visualize nanostructure morphology (e.g., fibrils vs. vesicles). Test enzymatic responsiveness by incubating with target proteases and monitoring structural changes via circular dichroism (CD) or fluorescence quenching. Optimize concentration (14–20 mM) and pH (4–7) to balance stability and responsiveness .
Q. What experimental parameters critically affect the reproducibility of this compound-based hydrogels?
- Methodological Answer : Key parameters include:
- Concentration : Use ≥14.62 mM to ensure percolation thresholds for gelation.
- pH : Maintain precise control (±0.2 units) using GdL or slow acidification.
- Temperature : Gelation at 25°C vs. 37°C alters fiber density and modulus.
- Ionic Strength : Adjust NaCl (0–150 mM) to modulate electrostatic interactions.
Validate reproducibility via triplicate rheology runs (frequency sweep: 0.1–10 Hz) and statistical analysis of G’ values .
Data Contradiction and Validation
Q. How should researchers address conflicting data on this compound’s solubility in polar solvents?
- Methodological Answer : Solubility variations may stem from batch-specific impurities or hydration states. Pre-dry the compound under vacuum (24 h) to remove moisture. Test solubility in DMSO, DMF, and aqueous buffers (pH 2–12) using UV-Vis spectroscopy (λ = 280 nm for Fmoc absorbance). Compare with literature values (e.g., 170.73 mM in DMSO) and report lot-specific COA data .
Q. What methodologies validate the biological compatibility of this compound in cell culture studies?
- Methodological Answer : Perform cytotoxicity assays (e.g., MTT or Live/Dead staining) across concentrations (1–100 µM). Use confocal microscopy to assess cellular uptake (e.g., FITC-labeled derivatives). For 3D cell culture, encapsulate cells in this compound hydrogels and monitor viability/proliferation over 7 days. Include controls with commercial hydrogels (e.g., Matrigel) to benchmark performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
